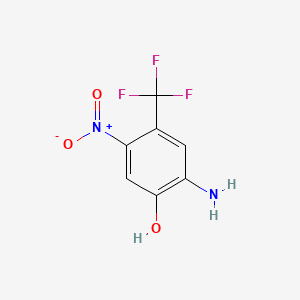

2-Amino-5-Nitro-4-(Trifluormethyl)phenol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Amino-5-nitro-4-(trifluoromethyl)phenol has several scientific research applications:

Wirkmechanismus

Target of Action

2-Amino-5-nitro-4-(trifluoromethyl)phenol is a metabolite of Flutamide , an anti-androgen drug. The primary targets of this compound are likely to be similar to those of Flutamide, which primarily targets androgen receptors, inhibiting the action of androgens, a type of hormone that promotes the development and maintenance of male sex characteristics.

Pharmacokinetics

As a metabolite of flutamide, it is likely produced in the liver and excreted in the urine

Biochemische Analyse

Biochemical Properties

It is known to be a metabolite of Flutamide , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of this drug

Cellular Effects

Given its role as a metabolite of Flutamide , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

The metabolic pathways involving 2-Amino-5-nitro-4-(trifluoromethyl)phenol are not well characterized. It is known to be a metabolite of Flutamide , suggesting it may interact with enzymes or cofactors involved in the metabolism of this drug

Vorbereitungsmethoden

The synthesis of 2-Amino-5-nitro-4-(trifluoromethyl)phenol involves several steps. One of the common methods includes the nitration of 4-(trifluoromethyl)phenol followed by amination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Analyse Chemischer Reaktionen

2-Amino-5-nitro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo substitution reactions where the trifluoromethyl group or other functional groups are replaced by different substituents . .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-nitro-4-(trifluoromethyl)phenol can be compared with other similar compounds such as:

4-Nitro-2-(trifluoromethyl)aniline: This compound has similar functional groups but differs in its substitution pattern on the aromatic ring.

2-Nitro-4-(trifluoromethyl)phenol: Another compound with a similar structure but different positioning of the nitro and trifluoromethyl groups. The uniqueness of 2-Amino-5-nitro-4-(trifluoromethyl)phenol lies in its specific combination of functional groups and its role as a metabolite of Flutamide, which gives it distinct biological and chemical properties.

Biologische Aktivität

2-Amino-5-nitro-4-(trifluoromethyl)phenol (CAS No. 56987-02-1) is a compound of interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula : C7H5F3N2O3

- Molecular Weight : 224.12 g/mol

- Structure : The compound features a phenolic structure with amino, nitro, and trifluoromethyl substituents that contribute to its biological properties.

The biological activity of 2-amino-5-nitro-4-(trifluoromethyl)phenol is primarily attributed to its interaction with various biochemical pathways. Its mechanism involves:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor for certain protein phosphatases, disrupting cellular signaling pathways that are crucial for cell survival and proliferation.

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells, potentially offering protective effects against cellular damage .

Antimicrobial Activity

Research indicates that 2-amino-5-nitro-4-(trifluoromethyl)phenol possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mutagenicity and Carcinogenicity Studies

Extensive studies have assessed the mutagenic potential of this compound:

- Mutagenicity Tests : The compound was evaluated using the Ames test and showed negative results for gene mutations in Salmonella strains, indicating a lack of mutagenic effects .

- Carcinogenicity Studies : Long-term studies on mice revealed no significant increase in tumor incidence at lower doses; however, higher doses resulted in observable physiological changes such as increased blood urea nitrogen levels and organ discoloration .

Toxicological Profile

The toxicity profile of 2-amino-5-nitro-4-(trifluoromethyl)phenol has been characterized through various assays:

- Irritation Tests : In ocular irritation tests on rabbits, the compound showed no significant irritation after repeated exposure .

- Sensitization Tests : Patch tests on human volunteers indicated a low sensitization potential, with only one out of twenty-two subjects showing a reaction .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the efficacy of 2-amino-5-nitro-4-(trifluoromethyl)phenol against Staphylococcus aureus demonstrated that the compound significantly inhibited bacterial growth at concentrations as low as 16 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings. -

Toxicological Assessment in Mice :

In a chronic toxicity study involving dermal applications over several weeks, mice treated with high doses exhibited changes in blood chemistry indicative of liver stress. However, lower doses did not produce significant adverse effects, suggesting a threshold for safety .

Eigenschaften

IUPAC Name |

2-amino-5-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-1-4(11)6(13)2-5(3)12(14)15/h1-2,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIQXACMFXULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675590 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56987-02-1 | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056987021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-NITRO-4-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA45BJS77B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 2-Amino-5-nitro-4-(trifluoromethyl)phenol in the context of the research paper?

A: Although not explicitly stated as a target itself, 2-Amino-5-nitro-4-(trifluoromethyl)phenol plays a crucial behind-the-scenes role in this research. The paper focuses on developing analytical methods for flutamide, an anti-androgen drug, and its metabolites []. While the specific use of 2-Amino-5-nitro-4-(trifluoromethyl)phenol isn't detailed in the abstract, it's likely employed as part of the HPLC (High-Performance Liquid Chromatography) or HPTLC (High-Performance Thin-Layer Chromatography) methods. These techniques often utilize specific reagents for tasks like:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.